molecular formula C15H11NO2 B141907 3-Cyano-2'-methoxybenzophenone CAS No. 131117-96-9

3-Cyano-2'-methoxybenzophenone

Cat. No. B141907
M. Wt: 237.25 g/mol
InChI Key: ZFGJNPBKNXWHML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions, as described in the synthesis of hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene . These methods could potentially be adapted for the synthesis of 3-Cyano-2'-methoxybenzophenone by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of heterocyclic compounds from cyanoacetamide derivatives and the use of 3-methoxalylchromones for the synthesis of functionalized benzophenones suggest that there are multiple synthetic routes that could be explored for the synthesis of 3-Cyano-2'-methoxybenzophenone.

Molecular Structure Analysis

The molecular structure of 3-Cyano-2'-methoxybenzophenone would likely be influenced by the presence of the cyano and methoxy groups. The X-ray crystal structure analysis of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene , indicates that such substituents can affect the planarity and overall geometry of the molecule. These structural features are important for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The papers describe various chemical reactions involving methoxy-substituted compounds, such as domino reactions , isomerization, and alkylation , as well as thermal benzannulation . These reactions could be relevant to the chemical behavior of 3-Cyano-2'-methoxybenzophenone, suggesting that it may participate in similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Cyano-2'-methoxybenzophenone are not directly reported, the properties of similar compounds can provide some insights. For example, the synthesis of o-methoxy-substituted aromatic alcohols and the study of the photochemistry of methoxymethyl-substituted compounds suggest that the methoxy group can influence the photophysical properties and reactivity towards light. Additionally, the synthesis of benzofurans and cyclohexadienones provides information on the potential reactivity of the compound under oxidative conditions.

Scientific Research Applications

Photochemical Applications in Organic Synthesis

One study explored the photochemistry of 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones and 2-(methoxymethyl)-5-methylphenacyl benzoate in dry, nonnucleophilic solvents, leading to the production of 3-alkoxy-6-methylindan-1-ones with high chemical yields. This research highlights the potential of utilizing photochemical reactions for synthesizing complex organic compounds with remarkable selectivity, which could be beneficial in synthetic organic chemistry (Plíštil et al., 2006).

Environmental Impact and Toxicology

Another aspect of research on compounds closely related to 3-Cyano-2'-methoxybenzophenone involves understanding their environmental impact and toxicological effects. Studies on benzophenone-3, a compound with structural similarities, have raised concerns about its reproductive toxicity in humans and animals, and its endocrine-disrupting effects. These findings are crucial for assessing the safety and environmental risks associated with the use of such compounds in consumer products and industrial applications (Ghazipura et al., 2017).

properties

IUPAC Name

3-(2-methoxybenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-14-8-3-2-7-13(14)15(17)12-6-4-5-11(9-12)10-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGJNPBKNXWHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577334
Record name 3-(2-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-2'-methoxybenzophenone

CAS RN

131117-96-9
Record name 3-(2-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 g (0.16 mol) of 2-bromoanisole are added dropwise to a mixture of 3.85 g (0.16 mol) of magnesium, containing a crystal of iodine, in 75 ml of anhydrous tetrahydrofuran and the reaction mixture is then refluxed for 1 hour. The resulting solution is then added dropwise to a solution of 26.48 g (0.16 mol) of 3-cyanobenzoyl chloride in 75 ml of anhydrous tetrahydrofuran, cooled to -75° C. The temperature is allowed to rise to 20° C., the reaction medium is hydrolyzed with a 1N aqueous solution of hydrochloric acid and the expected product is then extracted with ethyl acetate. The organic phase obtained is washed with water, dried over magnesium sulfate and then evaporated under reduced pressure. 30 g of the expected product (yield: 80%) are obtained in the form of crystals.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.48 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Six
Yield
80%

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